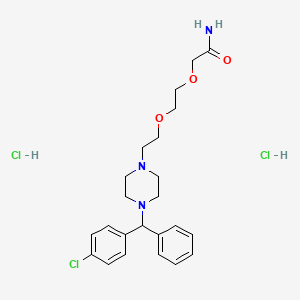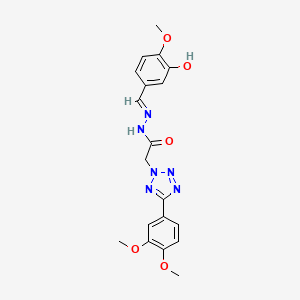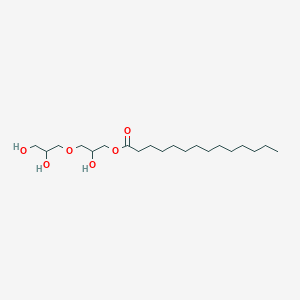
Diglyceryl monomyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglyceryl monomyristate is a nonionic surfactant and emulsifier commonly used in various industries, including cosmetics, pharmaceuticals, and food. It is derived from glycerol and myristic acid, a fatty acid found in nutmeg, coconut oil, and palm kernel oil. This compound is known for its excellent emulsifying properties, making it a valuable ingredient in formulations requiring stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglyceryl monomyristate can be synthesized by esterification of diglycerol with myristic acid. The reaction typically involves heating diglycerol and myristic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like acetonitrile-tetrahydrofuran mixture . The reaction is carried out under reflux conditions, and molecular sieves are used to remove water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The raw materials, diglycerol and myristic acid, are mixed in large reactors with acid catalysts. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The product is then purified through distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diglyceryl monomyristate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into diglycerol and myristic acid under acidic or basic conditions. Additionally, it can participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Acid catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., acetonitrile-tetrahydrofuran), molecular sieves.
Major Products Formed
Hydrolysis: Diglycerol and myristic acid.
Transesterification: New esters formed with different fatty acids or alcohols.
Scientific Research Applications
Chemistry
In chemistry, diglyceryl monomyristate is used as a surfactant in the formation of micelles and reverse micelles. These structures are valuable in studying the behavior of amphiphilic molecules and their self-assembly properties .
Biology
In biological research, this compound is utilized for its ability to form stable emulsions, which are essential in drug delivery systems. It helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Medicine
In medicine, this compound is explored for its antimicrobial properties. It has shown effectiveness against various foodborne pathogens, making it a potential candidate for use in antimicrobial formulations .
Industry
Industrially, this compound is widely used in cosmetics and personal care products as an emulsifier and skin conditioning agent. It is also employed in food products to improve texture and stability.
Mechanism of Action
Diglyceryl monomyristate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. In antimicrobial applications, it disrupts the cell membranes of microorganisms, leading to cell lysis and death . The compound targets the lipid bilayer of bacterial membranes, causing increased permeability and leakage of cellular contents.
Comparison with Similar Compounds
Similar Compounds
Glyceryl monomyristate: Another ester of glycerol and myristic acid, used similarly as an emulsifier and surfactant.
Monosaccharide monomyristate derivatives: These compounds, such as glucosyl and galactosyl monomyristates, exhibit similar surfactant properties and antimicrobial activities.
Uniqueness
Diglyceryl monomyristate is unique due to its diglycerol backbone, which provides enhanced emulsifying properties compared to monoglycerides. Its ability to form stable reverse micelles in nonpolar solvents also sets it apart from other surfactants .
Properties
CAS No. |
107615-28-1 |
|---|---|
Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)26-17-19(23)16-25-15-18(22)14-21/h18-19,21-23H,2-17H2,1H3 |
InChI Key |
GGCDQHOMAXJOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


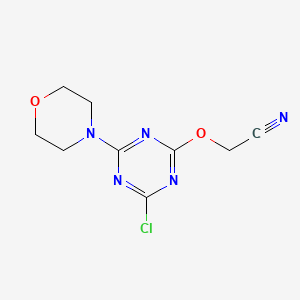

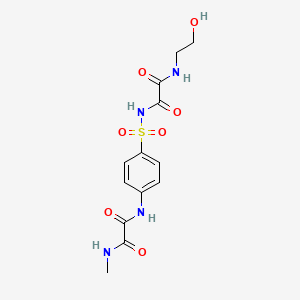
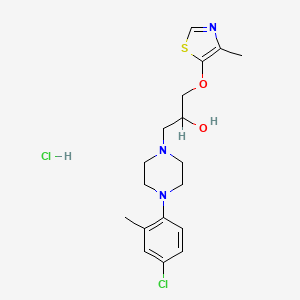
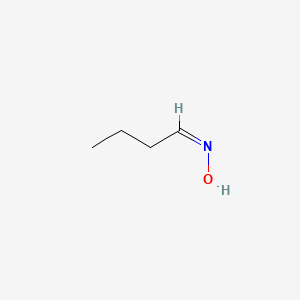
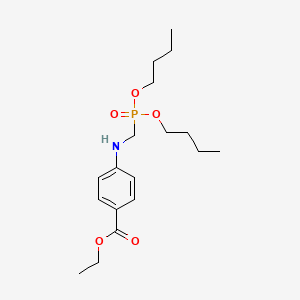
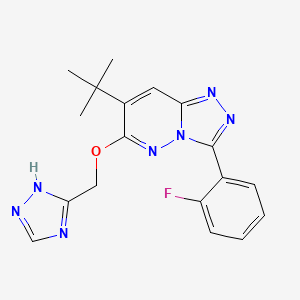
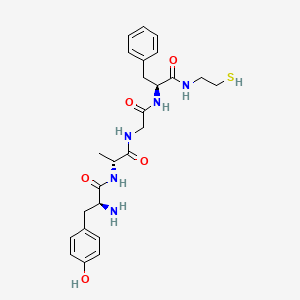

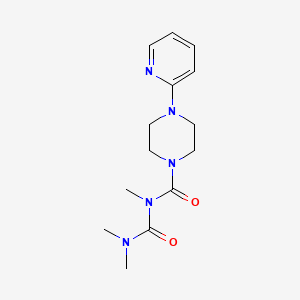
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

